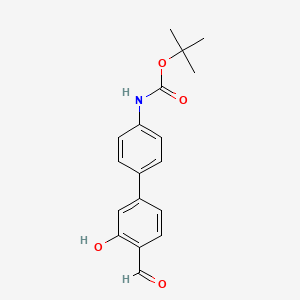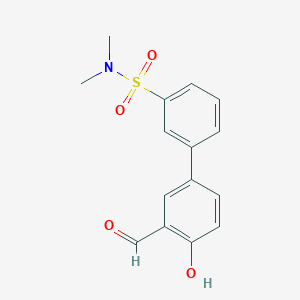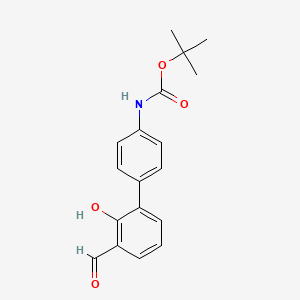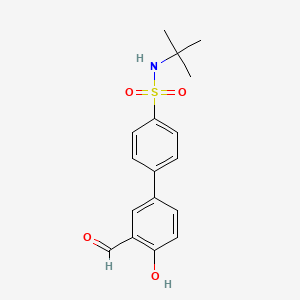
5-(4-BOC-Aminophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% (5-BOC-AFP-95) is a synthetic compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 285.31 g/mol and a melting point of 140-142°C. 5-BOC-AFP-95 has been found to be an effective reagent for the synthesis of various compounds in organic chemistry. It is also used as a starting material in the synthesis of various pharmaceuticals and has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antifungal agents. It is also used as a reagent in organic synthesis for the preparation of various compounds, such as aldehydes, ketones, and amines. 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% has also been studied for its potential applications in biochemistry and physiology.
Mechanism of Action
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% is not fully understood. It is believed to act as a proton donor in the formation of aldehydes, ketones, and amines. It is also thought to act as a catalyst in the formation of various compounds from organic substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% are not well understood. It has been shown to be an effective reagent for the synthesis of various compounds in organic chemistry, but its effects on the body are not known.
Advantages and Limitations for Lab Experiments
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is easy to use and handle. It is also highly soluble in organic solvents, making it suitable for use in a variety of reactions. However, it is important to note that 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% is a toxic compound and should be handled with caution.
Future Directions
There are several potential future directions for the use of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% in scientific research. It could be used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It could also be studied for its potential applications in biochemistry and physiology. Additionally, it could be used to synthesize various compounds from organic substrates, such as aldehydes, ketones, and amines. Further research could also be conducted to determine the biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95%.
Synthesis Methods
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% is synthesized through the reaction of 4-bromoacetanilide with formaldehyde in the presence of an acid catalyst. The reaction is conducted in a mixture of acetic acid and pyridine, followed by the addition of a base such as sodium hydroxide. The reaction is then heated to a temperature of 80-90°C for several hours. The product is then isolated and purified by recrystallization or column chromatography.
properties
IUPAC Name |
tert-butyl N-[4-(4-formyl-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-8-6-12(7-9-15)13-4-5-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGKAEPYRQINAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-2-formylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)


![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)